N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide

Description

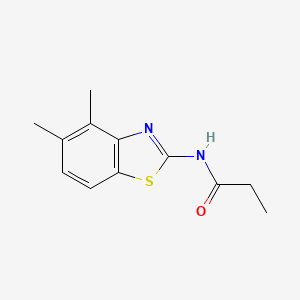

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative characterized by a propanamide group attached to a 4,5-dimethyl-substituted benzothiazole ring.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-4-10(15)13-12-14-11-8(3)7(2)5-6-9(11)16-12/h5-6H,4H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBPBWGSEDSCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide can be achieved through various synthetic pathways. One common method involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with propanoyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of the benzothiazole ring followed by functionalization at specific positions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at positions 4 and 5.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-tubercular agent.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural Comparisons

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide (CAS 5524-20-9)

- Core Structure : Contains a tetrahydrobenzothiazole ring (partially saturated), reducing aromaticity compared to the fully aromatic 4,5-dimethylbenzothiazole in the target compound.

- Substituents : Lacks methyl groups at positions 4 and 5, which diminishes steric hindrance and electronic effects.

2-Chloro-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS 743442-07-1)

- Core Structure : Features a benzothiazole ring with a single methyl group at position 6, contrasting with the 4,5-dimethyl substitution in the target compound.

- Implications : The 6-methyl group may direct electronic effects differently, while the chloro-substituent could enhance halogen bonding or resistance to enzymatic degradation .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Core Structure : Replaces benzothiazole with a benzamide group, eliminating the sulfur atom and aromatic thiazole ring.

- Substituents : A hydroxyl group and dimethyl-ethyl moiety increase polarity, improving solubility but reducing lipophilicity.

Fentanyl Analogs (e.g., ortho-Fluoroisobutyryl Fentanyl)

- Core Structure : Piperidine and phenyl groups dominate, differing entirely from the benzothiazole-propanamide scaffold.

- Substituents : Fluorine and methyl groups on aromatic rings modulate opioid receptor binding and potency.

- Implications: While both classes share a propanamide group, the pharmacophores diverge significantly, with benzothiazoles likely targeting non-opioid pathways (e.g., enzymatic inhibition) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Lipophilicity (Predicted) |

|---|---|---|---|---|

| N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)propanamide | C₁₂H₁₄N₂OS | 234.32 | 4,5-dimethyl, propanamide | High (due to methyl groups) |

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide | C₁₀H₁₄N₂OS | 210.30 | Tetrahydro ring, propanamide | Moderate |

| 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | C₁₇H₁₆ClN₂OS | 346.84 | 6-methyl, chloro-propanamide | High (Cl and methyl) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | Hydroxy, dimethyl-ethyl | Low (polar substituents) |

Key Observations :

- The 4,5-dimethylbenzothiazole core in the target compound confers higher lipophilicity than the tetrahydro or benzamide analogs, favoring membrane permeability.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety fused with a propanamide functional group. The molecular formula is , with a molecular weight of approximately 234.32 g/mol. The unique structure contributes to its biological activity, particularly in interactions with various biomolecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 19.7 - 24.2 μM |

| Escherichia coli | Variable activity observed |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Properties

The compound has also shown potential anticancer activity by inhibiting specific enzymes involved in cell proliferation. Studies indicate that it may modulate pathways associated with cancer cell survival and proliferation, suggesting its utility in cancer therapeutics.

Neuroprotective Effects

Preliminary studies highlight the neuroprotective properties of this compound. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. For example, treatment with the compound reduced cell death in SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂), indicating its potential role in neurodegenerative disease management .

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound can bind to enzymes such as acetylcholinesterase (AChE), leading to inhibition of their activity. This mechanism is particularly relevant in the context of Alzheimer's disease where AChE inhibition can enhance cholinergic signaling.

- Metal Chelation : The compound's structure allows it to chelate metal ions like copper and iron, which are implicated in oxidative stress and neurodegeneration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A study synthesized various derivatives of benzothiazole-based compounds and evaluated their antibacterial effects against multiple strains. The results indicated that modifications to the benzothiazole core could enhance antibacterial potency.

- Neuroprotective Study : Another research focused on the neuroprotective effects of similar benzothiazole derivatives against oxidative stress in neuronal cell lines. The findings suggested that these compounds could mitigate H₂O₂-induced cytotoxicity effectively .

Q & A

Q. What are the key synthetic pathways for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide?

The synthesis typically involves coupling 4,5-dimethyl-1,3-benzothiazol-2-amine with propionyl chloride under anhydrous conditions. Key steps include:

- Acylation : Reacting the benzothiazole amine with propionyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Yield optimization : Adjusting reaction time (12–24 hours) and stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize yields (typically 70–85%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl groups (δ ~2.3 ppm for CH₃ on benzothiazole, δ ~1.1 ppm for propanamide CH₃) and the amide bond (δ ~8.5 ppm for NH) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 263.1) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How can researchers design analogs for structure-activity relationship (SAR) studies?

Focus on modifying:

- Benzothiazole substituents : Introduce halogens (e.g., Cl, F) at C-4/5 to enhance bioactivity .

- Amide chain : Replace propanamide with nitrobenzamide or hydrazide derivatives to alter solubility and target affinity .

- Hybrid structures : Incorporate pyridine or oxazole rings to exploit synergistic interactions (e.g., improved antimicrobial activity) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

- Purity variability : Validate compound purity (>98%) via HPLC before assays .

- Assay conditions : Use standardized protocols (e.g., fixed pH, temperature) for cytotoxicity (MTT assay) or antimicrobial tests (MIC determination) .

- Orthogonal assays : Cross-verify results with multiple models (e.g., bacterial vs. mammalian cell lines) .

Q. What computational strategies elucidate the mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or bacterial dihydrofolate reductase. Focus on hydrogen bonding with the amide group and hydrophobic contacts with benzothiazole .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .

- QSAR modeling : Develop predictive models using descriptors like logP and polar surface area to correlate structure with antimicrobial IC₅₀ values .

Q. How can pharmacokinetic properties be optimized through structural modifications?

Strategies include:

- Solubility enhancement : Introduce sulfonate or morpholine groups to increase aqueous solubility .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .

- Bioavailability : Use prodrug approaches (e.g., esterification of the amide) to improve intestinal absorption .

Q. What crystallographic methods determine the compound’s 3D structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/water) and refine using SHELXL (resolution <1.0 Å). Key parameters: space group P2₁/c, Z = 4 .

- Thermal analysis : Pair with TGA/DSC to assess stability (decomposition >200°C) and polymorphism risks .

Q. How to analyze thermal stability and phase transitions?

- TGA : Monitor weight loss (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points .

- DSC : Detect melting (peak ~150–160°C) and glass transitions, ensuring consistency across batches .

Methodological Notes

- Data validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 12345678) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.